

# Application Notes and Protocols: Galunisertib and Nivolumab Combination Therapy

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## Compound of Interest

Compound Name: Galunisertib monohydrate

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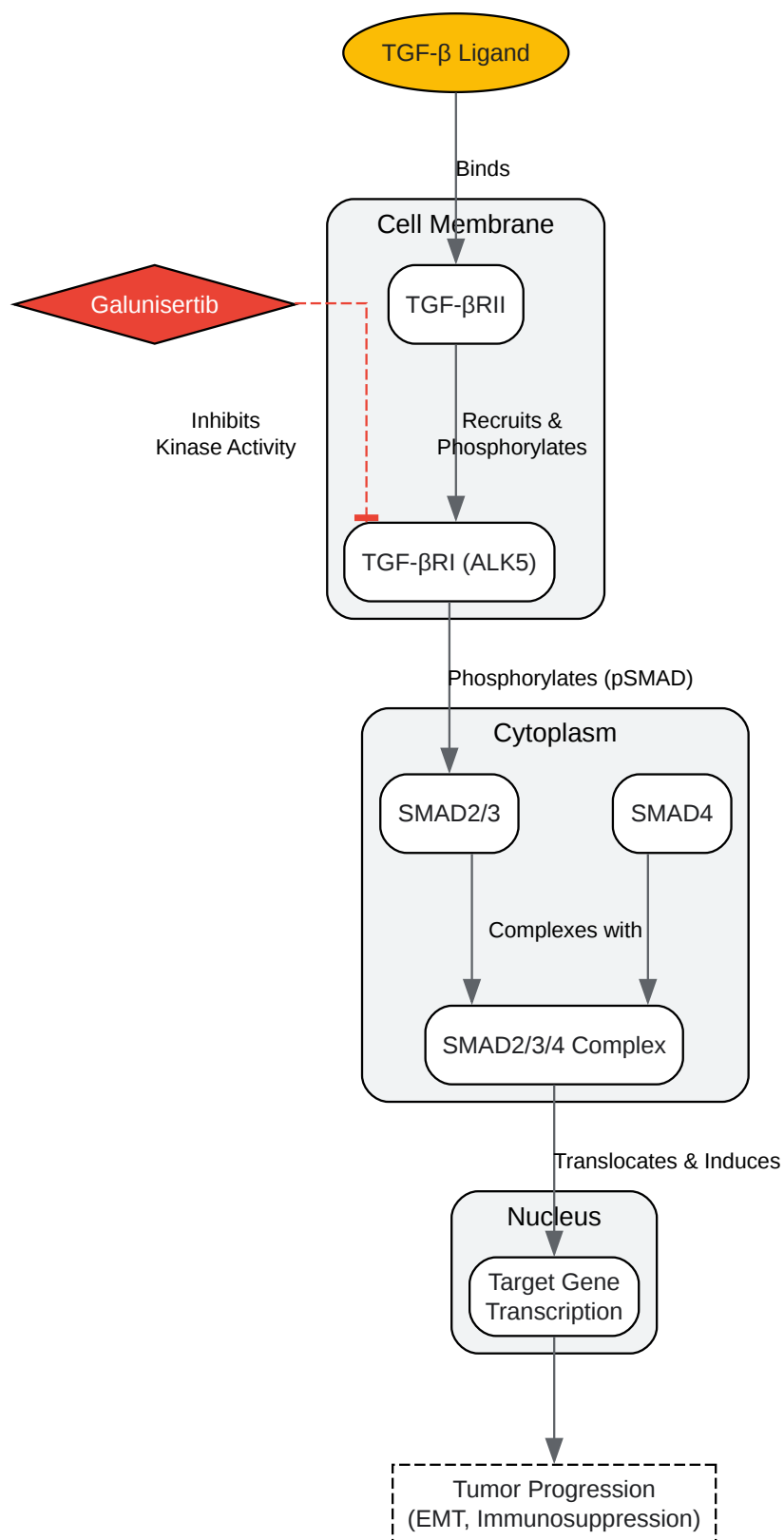
## Introduction

The convergence of therapies targeting distinct but complementary oncogenic pathways represents a promising frontier in cancer treatment. This document outlines the experimental design for the combination of Galunisertib (LY2157299), a small molecule inhibitor of the Transforming Growth-Factor Beta (TGF- $\beta$ ) receptor I, and Nivolumab, a human immunoglobulin G4 monoclonal antibody that blocks the Programmed Death-1 (PD-1) immune checkpoint. The rationale for this combination lies in the potential for Galunisertib to remodel the tumor microenvironment, which is often immunosuppressive due to TGF- $\beta$  signaling, thereby enhancing the anti-tumor immune response unleashed by Nivolumab's PD-1 blockade.<sup>[1][2]</sup>

## Mechanism of Action: Signaling Pathways

### Galunisertib: Targeting the TGF- $\beta$ Pathway

Galunisertib is an oral, small-molecule inhibitor of the TGF- $\beta$  receptor I (TGF- $\beta$ RI) kinase.<sup>[3][4]</sup> TGF- $\beta$  is a cytokine that plays a dual role in cancer; while it can suppress tumor formation in early stages, it promotes tumor progression in advanced stages by inducing epithelial-mesenchymal transition (EMT), angiogenesis, and immune suppression.<sup>[3][4]</sup> Galunisertib specifically blocks the phosphorylation of SMAD2, a key downstream effector in the canonical TGF- $\beta$  signaling pathway, thereby abrogating its pro-tumorigenic effects.<sup>[1][3]</sup>

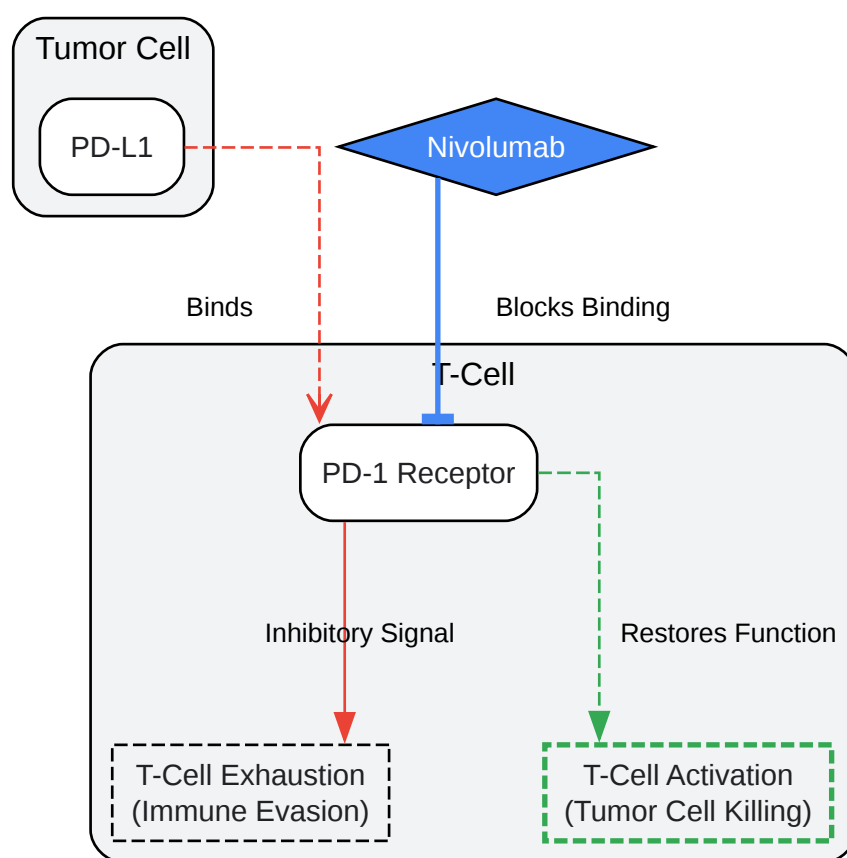


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**Caption:** Galunisertib inhibits TGF- $\beta$ RI kinase, blocking SMAD2/3 phosphorylation.

## Nivolumab: Targeting the PD-1/PD-L1 Immune Checkpoint

Nivolumab is a fully human IgG4 monoclonal antibody that targets the PD-1 receptor on activated T-cells.[5][6] In the tumor microenvironment, cancer cells can express Programmed Death-Ligand 1 (PD-L1), which binds to PD-1 on T-cells.[7] This interaction delivers an inhibitory signal, leading to T-cell exhaustion and allowing cancer cells to evade immune destruction.[5][7] Nivolumab blocks the PD-1/PD-L1 interaction, thereby restoring the T-cell's ability to recognize and eliminate cancer cells.[5][8]



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**Caption:** Nivolumab blocks the PD-1 receptor, preventing T-cell inactivation.

## Experimental Protocols

### Preclinical Animal Model Protocol (Adapted from Pancreatic Cancer Study)

This protocol is based on studies using the KPC (Pdx1-Cre; LSL-KRASG12D; LSL-TP53R172H) mouse model of advanced pancreatic ductal adenocarcinoma (PDAC).[9]

#### 1. Animal Model:

- Model: KPC mice, which spontaneously develop PDAC.
- Age: 6-8 weeks at the start of treatment.
- Housing: Standard pathogen-free conditions.

#### 2. Experimental Groups:

- Group 1: Vehicle Control (e.g., Saline or PBS)
- Group 2: Galunisertib monotherapy
- Group 3: Anti-PD-1 antibody monotherapy (murine-specific, e.g., RMP1-14)
- Group 4: Galunisertib and Anti-PD-1 combination therapy

#### 3. Dosing and Administration:

- Galunisertib: 75 mg/kg, administered via intraperitoneal (IP) injection every other day.[9]
- Anti-PD-1 Antibody: 200 µg fixed dose, administered via IP injection every other day.[9]
- Vehicle Control: Administered at the same volume and schedule as the treatment groups.

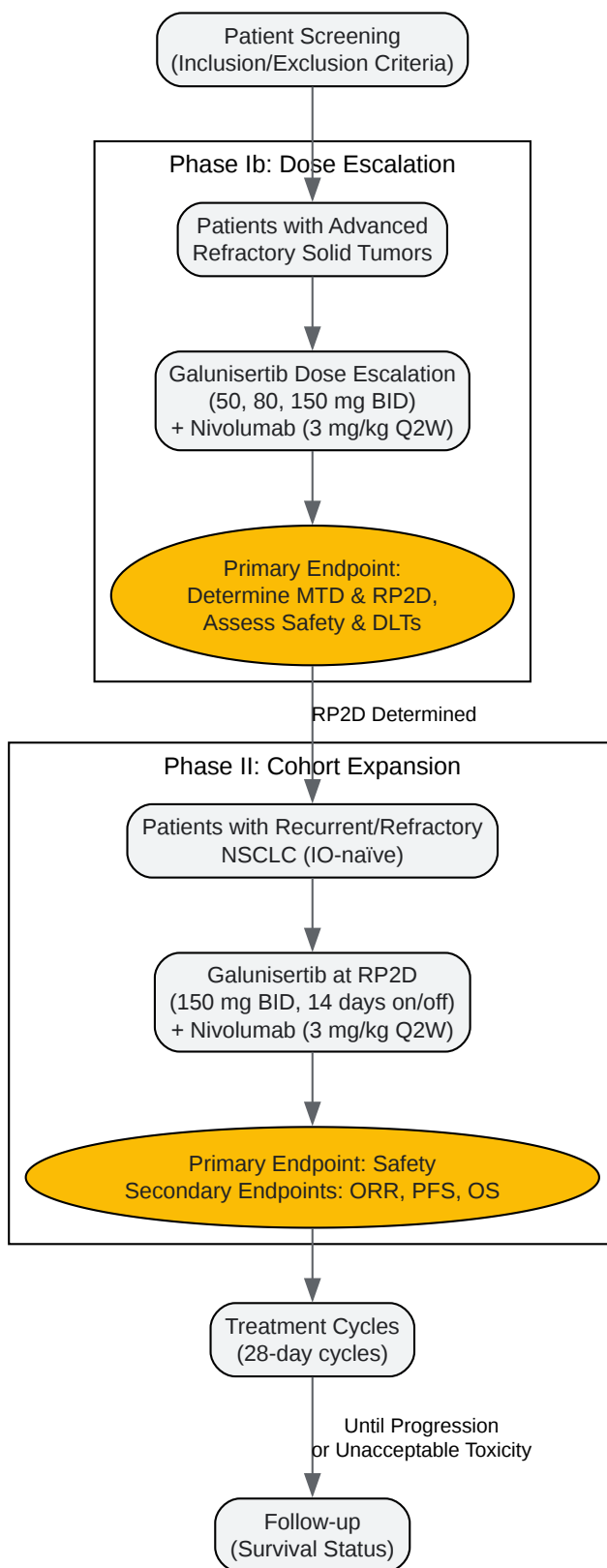
#### 4. Study Endpoints and Analysis:

- Primary Endpoint: Tumor burden (measured by imaging, e.g., high-resolution ultrasound, or by weight at necropsy).
- Secondary Endpoints:
  - Overall Survival (Kaplan-Meier analysis).

- Immunohistochemistry (IHC) of tumor tissue for markers such as CD8+ T-cells, PD-L1, and markers of fibrosis.
- Flow cytometry of tumor-infiltrating lymphocytes (TILs) to analyze T-cell populations (CD4+, CD8+, Tregs).
- Gene expression analysis (RT-qPCR) on tumor tissue for fibrotic and immune-related genes.

## Clinical Trial Protocol (Adapted from NCT02423343 Phase Ib/II Study)

This protocol is based on a Phase Ib/II open-label study evaluating Galunisertib with Nivolumab in patients with advanced refractory solid tumors and non-small cell lung cancer (NSCLC).[\[10\]](#)  
[\[11\]](#)[\[12\]](#)



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**Caption:** Workflow of the Phase Ib/II clinical trial for Galunisertib and Nivolumab.

### 1. Study Design:

- Phase Ib: Open-label, dose-escalation to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of Galunisertib in combination with Nivolumab.[\[10\]](#)[\[12\]](#)
- Phase II: Expansion cohort to evaluate the safety and preliminary efficacy of the combination at the RP2D in specific tumor types (e.g., NSCLC).[\[10\]](#)[\[12\]](#)

### 2. Patient Eligibility (Inclusion Criteria Summary):

- Age  $\geq$  18 years.[\[10\]](#)
- ECOG performance status of 0 or 1.[\[10\]](#)
- Phase Ib: Advanced/refractory solid tumors.[\[11\]](#)
- Phase II (NSCLC cohort): Recurrent or refractory NSCLC with prior platinum-based therapy.[\[11\]](#)
- Treatment-naïve for anti-PD-1, anti-PD-L1, or TGF- $\beta$  receptor inhibitors.[\[10\]](#)
- Adequate organ function.[\[13\]](#)

### 3. Treatment Regimen:

- Cycles: 28-day cycles.[\[12\]](#)
- Galunisertib: Administered orally twice daily (BID) for 14 days, followed by a 14-day rest period.[\[10\]](#)
- Nivolumab: 3 mg/kg administered as an intravenous (IV) infusion every 2 weeks.[\[10\]](#)
- Duration: Treatment continues until disease progression, unacceptable toxicity, or withdrawal of consent.[\[12\]](#)

### 4. Assessments:

- Safety: Monitored via adverse event (AE) reporting (CTCAE), physical examinations, and laboratory tests. The primary endpoint is to assess safety and tolerability.[\[12\]](#)[\[14\]](#)
- Efficacy: Tumor responses assessed via imaging (e.g., CT or MRI) every 8-12 weeks according to RECIST v1.1. Key endpoints include Objective Response Rate (ORR), Duration of Response (DoR), Progression-Free Survival (PFS), and Overall Survival (OS).[\[12\]](#)
- Biomarkers (Exploratory): Analysis of tumor tissue biopsies and/or blood samples for PD-L1 expression, tumor mutational burden (TMB), and changes in immune cell populations and gene expression profiles.[\[10\]](#)

## Quantitative Data Summary

The following tables summarize key quantitative data from the NCT02423343 clinical trial, focusing on the Phase II cohort in non-small cell lung cancer (NSCLC).

Table 1: Dosing Regimen (Phase II)

Drug	Dose	Schedule	Administration
Galunisertib	150 mg BID	14 days on / 14 days off	Oral
Nivolumab	3 mg/kg	Every 2 weeks	Intravenous (IV)
Data sourced from clinical trial NCT02423343. <a href="#">[10]</a> <a href="#">[12]</a>			

Table 2: Efficacy in Phase II NSCLC Cohort (n=25)



Efficacy Endpoint	Result	95% Confidence Interval (CI)
Confirmed Partial Response (PR)	24% (6 patients)	-
Stable Disease (SD)	16% (4 patients)	-
Median Duration of Response (DoR)	7.43 months	3.75, Not Reached
Median Progression-Free Survival (PFS)	5.26 months	1.77, 9.20
Median Overall Survival (OS)	11.99 months	8.15, Not Reached
One additional patient had a confirmed PR after initial pseudo-progression. <sup>[2][10]</sup>		

Table 3: Most Frequent Treatment-Related Adverse Events (AEs) in Phase II NSCLC Cohort

Adverse Event	Frequency	Percentage
Pruritus	9 patients	36%
Fatigue	8 patients	32%
Decreased Appetite	7 patients	28%
No Grade 4 or 5 treatment-related AEs were observed in this cohort. <sup>[10][12]</sup>		

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